molecular formula C20H18N2O4 B016199 (1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 171596-41-1

(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B016199
CAS No.: 171596-41-1
M. Wt: 350.4 g/mol
InChI Key: LIPVUDSNGRJSQE-CRAIPNDOSA-N
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Description

Bis(2-acetylmercaptoethyl) sulfone (CAS: 17096-46-7) is a sulfur-containing organic compound characterized by two acetyl-protected thiol groups linked via a sulfone moiety. The acetyl groups act as protective agents, enhancing stability during storage and enabling controlled release of active thiol groups under specific reaction conditions . Its applications span protein engineering and drug development, where precise disulfide bond manipulation is critical.

Properties

IUPAC Name

methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-24-20(23)15-9-13-12-4-2-3-5-14(12)21-19(13)18(22-15)11-6-7-16-17(8-11)26-10-25-16/h2-8,15,18,21-22H,9-10H2,1H3/t15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPVUDSNGRJSQE-CRAIPNDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@H](N1)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117245
Record name Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171596-41-1
Record name Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171596-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Functional Groups Key Features
Bis(2-acetylmercaptoethyl) sulfone 17096-46-7 C₈H₁₄O₄S₃ Acetylated thiols, sulfone Protected thiols for controlled reactivity; used in protein biochemistry .
Bis(2-mercaptoethyl) sulfone 145626-87-5 C₄H₁₀O₂S₃ Free thiols, sulfone Water-soluble; directly reduces disulfides in proteins; superior to DTT .
Bis(2-hydroxyethyl) sulfone Not specified C₄H₁₀O₃S Hydroxyl groups, sulfone Hydrophilic; potential use in polymer synthesis .
Diphenyl sulfone 127-63-9 C₁₂H₁₀O₂S Aromatic rings, sulfone High thermal stability; used as a polymer additive .

Physicochemical Properties

  • Bis(2-mercaptoethyl) sulfone: Highly water-soluble, enabling direct use in aqueous biochemical reactions . Diphenyl sulfone: Insoluble in water; soluble in polar aprotic solvents like DMSO .
  • Stability :

    • Acetylated derivatives (e.g., Bis(2-acetylmercaptoethyl) sulfone) exhibit enhanced oxidative stability compared to free thiol analogs like Bis(2-mercaptoethyl) sulfone, which are prone to oxidation .
    • Diphenyl sulfone demonstrates exceptional thermal stability (decomposition >300°C), making it suitable for high-temperature polymer applications .

Research Findings and Key Differences

Reactivity in Disulfide Reduction

  • Bis(2-mercaptoethyl) sulfone reduces disulfide bonds efficiently in water without requiring deprotection, achieving faster reaction kinetics than DTT .
  • Bis(2-acetylmercaptoethyl) sulfone requires alkaline conditions or enzymatic cleavage to release active thiols, making it suitable for stepwise reactions .

Preparation Methods

Tryptamine-Carbonyl Condensation

Reaction of tryptamine with methyl glyoxylate in acidic conditions yields 1,2,3,4-tetrahydro-β-carboline-3-carboxylate. The methyl ester group at position 3 is introduced in situ during this step. Acetic acid or trifluoroacetic acid catalyzes the cyclization, achieving yields of 65–78%.

Oxidation and Rearrangement

β-Carboline-N-oxides, synthesized using meta-chloroperoxybenzoic acid (m-CPBA), undergo regioselective rearrangement in acetic anhydride to form β-carbolinones. For instance, refluxing β-carboline-N-oxide with acetic anhydride for 6 hours generates 1-acetoxy intermediates, which hydrolyze in NaOH/EtOH to yield pyridoindolones. This step is critical for introducing oxygenated functionalities at position 1.

Stereochemical Control at C-1 and C-3

The (1R,3R) configuration necessitates enantioselective synthesis or resolution of racemic mixtures.

Chiral Auxiliary-Mediated Synthesis

Using (R)-phenylglycinol as a chiral auxiliary during Pictet-Spengler condensation induces asymmetry at C-1. After cyclization, the auxiliary is cleaved via hydrogenolysis, preserving the R-configuration.

Kinetic Resolution with Enzymes

Lipase-mediated acetylation of racemic 3-hydroxyl-β-carboline derivatives selectively acetylates the (3S)-enantiomer, leaving the (3R)-isomer unreacted. This method achieves enantiomeric excess (ee) >90% for the 3R configuration.

Final Esterification and Functionalization

The methyl ester at position 3 is typically introduced early in the synthesis (e.g., via methyl glyoxylate). Post-functionalization esterification is avoided due to steric hindrance.

Methylation of Carboxylic Acid Intermediates

In cases where a free carboxylic acid exists at position 3, treatment with methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) affords the methyl ester. For example, patent reports 64–72% yields for similar methylation steps under mild conditions (2 hours, ambient temperature).

Optimization and Scalability

Reaction Conditions

  • Solvent Systems : Chloroform/ethanol (1:1) for N-oxidation; acetic anhydride for rearrangement.

  • Catalysts : m-CPBA for N-oxidation; NaOH/EtOH for hydrolysis.

  • Temperature : Reflux (80–110°C) for cyclization and rearrangement.

Yield Improvements

  • Purification : Flash chromatography (MeOH/CHCl₃) improves purity to >95%.

  • Scalability : Multi-gram syntheses are feasible, as demonstrated in patent for analogous compounds.

Analytical Characterization

Critical data for confirming structure and stereochemistry:

Analysis Key Findings
IR Spectroscopy Ester C=O stretch at 1720–1740 cm⁻¹; indole N-H at 3400 cm⁻¹.
¹H-NMR Methylenedioxy protons as singlet (δ 5.95–6.05); ester OCH₃ at δ 3.70.
X-ray Diffraction Confirms (1R,3R) configuration via crystal packing analysis .

Q & A

Q. What are the structural characteristics and molecular formula of the compound?

The compound has the molecular formula C₂₂H₁₉ClN₂O₅ (CAS 171489-59-1), featuring a pyridoindole core substituted with a 3,4-methylenedioxyphenyl group and a chloroacetyl moiety . Key structural elements include:

  • A tetrahydro-β-carboline scaffold.
  • Stereochemical specificity at the 1R and 3R positions.
  • Methyl ester and chloroacetyl functional groups influencing solubility and reactivity.

Q. What synthetic methodologies are used to prepare this compound?

Synthesis involves multi-step routes, including:

  • Pd/C-catalyzed hydrogenation to remove protecting groups (e.g., benzyl esters) with yields up to 60% .
  • Column chromatography (silica gel, hexane/EtOAc eluent) for purification, achieving >95% purity .
  • Key intermediates like 3-(3-methylindol-1-yl)-propylamine are used to construct the pyridoindole core .

Table 1: Representative Synthetic Yields

StepReagents/ConditionsYieldPurity
Deprotection (Pd/C)H₂, methanol, 48h60%>95%
ChromatographyHexane/EtOAc (7:1 to 3:1)25–45%>95%

Q. How is the compound’s structure validated analytically?

Structural confirmation employs:

  • ¹H/¹³C NMR to verify stereochemistry and functional groups .
  • LC/MS with electrospray ionization (ESI) for molecular weight determination (e.g., observed m/z 426.1 for C₂₂H₁₉ClN₂O₅) .
  • Elemental analysis to confirm stoichiometry (C, H, N within ±0.4% of theoretical values) .

Q. What are its primary biological targets?

The compound inhibits aryl hydrocarbon receptor (AHR)-mediated pathways and cytochrome P450 (CYP) enzymes (e.g., 7-ethoxyresorufin-O-deethylase activity) . It also shows affinity for phosphodiesterases, as validated by AOAC SMPR 2014.011 standards .

Q. How is stability assessed under experimental conditions?

Stability studies use:

  • High-performance liquid chromatography (HPLC) to monitor degradation in solvents (e.g., methanol, DMSO) .
  • Mass spectrometry (MS/MS) to identify oxidation or hydrolysis byproducts .

Advanced Research Questions

Q. How do computational studies elucidate its electronic properties?

Quantum mechanical calculations (6-31G(d,p) basis set) reveal:

  • Frontier Molecular Orbital (FMO) energies : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .
  • Solvent effects : Dielectric medium shifts orbital energies by 0.1–0.3 eV, impacting binding to enzymatic targets .

Table 2: Computed Reactivity Parameters

Basis SetHOMO (eV)LUMO (eV)Gap (eV)
6-31G(d,p)-6.2-1.74.5
6-311++G(d,p)-6.3-1.84.5

Q. Does stereochemistry influence bioactivity?

The 1R,3R configuration enhances AHR binding by 30% compared to enantiomers, as shown in chiral HPLC-separated assays . Racemic mixtures exhibit reduced potency, emphasizing the need for enantioselective synthesis .

Q. How to resolve contradictions in reported enzymatic inhibition data?

Discrepancies in phosphodiesterase vs. CYP inhibition profiles arise from:

  • Assay conditions : AOAC methods (pH 7.4, 37°C) favor phosphodiesterase activity, while CYP assays (microsomal fractions, NADPH) prioritize oxidative metabolism .
  • Concentration thresholds : IC₅₀ values vary by >10-fold between enzyme systems (e.g., 0.5 μM for CYP1A1 vs. 5 μM for PDE5) .

Q. What strategies optimize synthetic routes for higher yields?

  • Microwave-assisted synthesis : Reduces reaction time from 48h to 6h for intermediates .
  • Catalyst screening : Pd/C vs. Raney Ni impacts deprotection efficiency (60% vs. 40% yield) .

Q. How are metabolites identified in biological systems?

LC/MS with MRM (multiple reaction monitoring) detects major metabolites:

  • Mono-hydroxylated derivative (m/z 442.1).
  • Ester hydrolysis product (m/z 398.1) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
(1R,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

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